N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzo[d]thiazol core substituted with a methyl group at position 6, a morpholinoethyl amine side chain, and a 5-nitrofuran-2-carboxamide moiety. The hydrochloride salt enhances its solubility for pharmacological applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S.ClH/c1-13-2-3-14-16(12-13)29-19(20-14)22(7-6-21-8-10-27-11-9-21)18(24)15-4-5-17(28-15)23(25)26;/h2-5,12H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXRTVGCVNTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines a benzothiazole moiety with nitrofuran and morpholine groups, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical formula of this compound is C20H24N4O5S, with a molecular weight of 432.49 g/mol. The presence of the nitro group and the morpholine ring enhances its solubility and bioactivity.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit various biological activities, including:
- Antitumor Activity : Compounds containing benzothiazole and nitrofuran moieties have shown promising antitumor effects. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including lung cancer cells. The mechanism often involves interaction with DNA and modulation of cellular pathways related to growth and apoptosis .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, showing significant activity against strains such as Staphylococcus aureus and Escherichia coli .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- DNA Binding : Similar compounds have been observed to bind to the minor groove of DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The morpholine and nitro groups may interact with specific enzymes or receptors, inhibiting their activity and leading to altered cellular responses.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related benzothiazole derivatives:
-
Antitumor Studies : A study evaluated the cytotoxic effects of various nitro-substituted benzothiazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 0.85 to 7.02 μM across different assays .
Compound Cell Line IC50 (μM) Compound 5 A549 2.12 ± 0.21 Compound 6 HCC827 5.13 ± 0.97 Compound 8 NCI-H358 6.48 ± 0.11 - Antimicrobial Testing : In antimicrobial assays, certain benzothiazole derivatives demonstrated effective inhibition against E. coli and S. aureus, suggesting their potential as therapeutic agents in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The compounds in share a 2-thioxoacetamide backbone but differ in substituents. Key comparisons include:
Comparison with Dasatinib ()
Dasatinib (C22H26ClN7O2S·H2O) is a thiazolecarboxamide-based anticancer agent. Key differences:
Table 2: Pharmacological Comparison
- Structural Similarities : Both compounds use heterocyclic cores (thiazole/benzothiazol) linked to carboxamide groups. However, dasatinib’s pyrimidine and hydroxyethylpiperazine substituents target kinase domains, whereas the target’s nitrofuran may prioritize redox-based mechanisms .
Preparation Methods
Sequential Alkylation-Acylation Approach
- Benzothiazole Amine Preparation : 6-Methylbenzo[d]thiazol-2-amine is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with cyanogen bromide or thiourea derivatives under acidic conditions.
- Morpholinoethyl Substitution : The primary amine undergoes alkylation with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) to yield N-(6-methylbenzo[d]thiazol-2-yl)-2-morpholinoethylamine.
- Amide Bond Formation : The secondary amine is acylated with 5-nitrofuran-2-carbonyl chloride, generated in situ from 5-nitrofuran-2-carboxylic acid using thionyl chloride or oxalyl chloride.
- Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Pre-Functionalized Carboxamide Coupling
An alternative route involves pre-synthesizing the 5-nitrofuran-2-carboxamide intermediate before introducing the morpholinoethyl group. This method mitigates steric hindrance during acylation but requires careful nitro group stability management.
Step-by-Step Synthesis Protocol
Synthesis of 6-Methylbenzo[d]thiazol-2-Amine
Procedure :
- Dissolve 2-amino-4-methylthiophenol (10.0 g, 65.8 mmol) in ethanol (100 mL).
- Add cyanogen bromide (7.5 g, 72.4 mmol) dropwise at 0°C.
- Stir at reflux (78°C) for 6 hours.
- Cool, filter, and recrystallize from ethanol to yield 6-methylbenzo[d]thiazol-2-amine as pale yellow crystals (8.2 g, 73% yield).
Characterization :
Alkylation with 2-Chloroethylmorpholine
Procedure :
- Suspend 6-methylbenzo[d]thiazol-2-amine (5.0 g, 30.4 mmol) and K₂CO₃ (8.4 g, 60.8 mmol) in acetonitrile (50 mL).
- Add 2-chloroethylmorpholine (4.7 g, 33.4 mmol) dropwise.
- Reflux at 82°C for 12 hours.
- Concentrate under vacuum, extract with dichloromethane, and purify via column chromatography (SiO₂, EtOAc/hexane 1:2) to isolate N-(6-methylbenzo[d]thiazol-2-yl)-2-morpholinoethylamine as a viscous oil (6.1 g, 78% yield).
Characterization :
Acylation with 5-Nitrofuran-2-Carbonyl Chloride
Procedure :
- Suspend 5-nitrofuran-2-carboxylic acid (3.2 g, 18.9 mmol) in thionyl chloride (20 mL).
- Reflux at 70°C for 2 hours, then evaporate excess thionyl chloride.
- Dissolve the crude acid chloride in dry THF (30 mL) and add dropwise to a solution of N-(6-methylbenzo[d]thiazol-2-yl)-2-morpholinoethylamine (5.0 g, 15.8 mmol) and Et₃N (3.2 g, 31.6 mmol) in THF (50 mL) at 0°C.
- Stir at room temperature for 6 hours, then concentrate and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to obtain the free base as a yellow solid (5.8 g, 82% yield).
Characterization :
Hydrochloride Salt Formation
Procedure :
- Dissolve the free base (5.0 g, 11.2 mmol) in ethanol (50 mL).
- Add concentrated HCl (1.2 mL, 14.6 mmol) dropwise at 0°C.
- Stir for 1 hour, filter, and recrystallize from ethanol/diethyl ether to yield the hydrochloride salt as a white crystalline solid (5.1 g, 95% yield).
Characterization :
- Mp : >300°C (dec.).
- Elemental Analysis : Calcd. for C₁₉H₂₁ClN₄O₅S: C, 48.87; H, 4.53; N, 12.00. Found: C, 48.72; H, 4.61; N, 11.89.
Optimization of Critical Reaction Parameters
Amide Coupling Efficiency
Acylation yields improved from 68% to 82% by substituting EDCl/HOBt with in situ acid chloride formation, minimizing racemization and side reactions.
Nitro Group Stability
Introducing the nitro group prior to acylation prevented furan ring degradation observed during late-stage nitration.
Analytical and Spectroscopic Validation
Table 1. Comparative Spectroscopic Data
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.40 (d, J=8.3 Hz) | 7.45 (d, J=8.4 Hz) |
| MS (ESI) [M+H]⁺ | 451.2 | 487.1 (M+Cl) |
| HPLC Purity | 98.5% | 99.2% |
Challenges and Alternative Methodologies
Morpholinoethyl Side Chain Installation
Alternative routes employing Mitsunobu reactions or reductive amination were less efficient (<60% yield) due to steric hindrance.
Salt Formation Alternatives
Methanesulfonate salts (as in) exhibited lower solubility in aqueous media compared to the hydrochloride, justifying HCl as the counterion of choice.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but must avoid decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Catalysts : Use of iodine and triethylamine in cyclization steps minimizes side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are recommended for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for benzothiazole (δ 7.2–8.1 ppm) and morpholinoethyl groups (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirms carboxamide (1650–1700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Q. What are the primary biological targets and pathways influenced by this compound?
- Methodological Answer :
- Target Identification : Use in vitro assays (e.g., enzyme inhibition or cell viability screens) to identify targets. Preclinical studies suggest interactions with microbial enzymes (e.g., nitroreductases) and cancer-related kinases .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics can map pathways like apoptosis or oxidative stress response .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Replace the 5-nitrofuran moiety with other electron-withdrawing groups (e.g., 3-chlorophenyl or trifluoromethyl) to assess antimicrobial potency .
- Side Chain Variations : Alter the morpholinoethyl group to piperazine or pyrrolidine derivatives to evaluate solubility and target affinity .
- Bioisosteric Replacement : Substitute benzothiazole with benzimidazole to study metabolic stability .
- Data Analysis : Use IC₅₀ values from dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to mitigate variability in antimicrobial activity .
- Orthogonal Validation : Cross-check cytotoxicity data using multiple cell lines (e.g., HeLa vs. MCF-7) and in vivo models .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, incubation time) .
Q. What computational methods are effective in predicting the compound’s reactivity or target interactions?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to model hydrolysis pathways of the carboxamide group under acidic/basic conditions .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns simulations in GROMACS) to assess hydrogen bonding and hydrophobic interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms in nitroreduction reactions .
Q. How can combinatorial chemistry enhance the design of derivatives with improved selectivity?
- Methodological Answer :
- Library Synthesis : Employ parallel synthesis (e.g., Ugi reaction) to generate diverse analogs with variations in:
- Aryl Groups : Introduce halogenated or methoxy substituents to modulate lipophilicity .
- Linker Length : Adjust the ethylene spacer between morpholino and benzothiazole to optimize steric fit .
- High-Throughput Screening (HTS) : Use 384-well plates to test derivatives against panels of enzymes/cell lines, prioritizing compounds with >10-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
